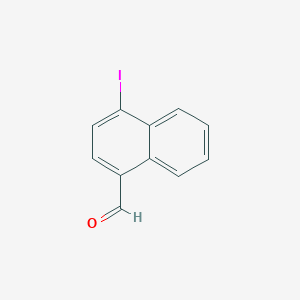

4-Iodo-1-naphthaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7IO |

|---|---|

Molecular Weight |

282.08 g/mol |

IUPAC Name |

4-iodonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H7IO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H |

InChI Key |

SVQORKDQMPDINU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-naphthaldehyde from 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 4-Iodo-1-naphthaldehyde, a potentially valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct literature precedence for this specific transformation, this guide combines established principles of aromatic iodination with theoretical considerations of regioselectivity in the naphthalene system to present a robust experimental protocol. The quantitative and spectroscopic data provided are estimations based on analogous compounds and should be considered as such in any experimental undertaking.

Introduction

Aromatic iodides are crucial building blocks in synthetic organic chemistry, serving as versatile precursors for cross-coupling reactions, the formation of organometallic reagents, and the introduction of iodine-specific functionalities. The target molecule, this compound, incorporates both an iodo-substituted naphthalene core and a reactive aldehyde group, making it a promising intermediate for the synthesis of complex molecular architectures, including those with potential pharmaceutical applications. This guide outlines a plausible and accessible method for its preparation from commercially available 1-naphthaldehyde.

Proposed Synthetic Route: Electrophilic Iodination

The proposed synthesis involves the direct electrophilic iodination of 1-naphthaldehyde. This approach is favored for its operational simplicity and the availability of various iodinating agents. The key challenge in this synthesis is controlling the regioselectivity of the iodination on the naphthalene ring.

Regioselectivity

The aldehyde group at the 1-position of the naphthalene ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution of benzene derivatives, such groups typically direct incoming electrophiles to the meta position. However, the naphthalene ring system exhibits a strong intrinsic preference for electrophilic attack at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). This is due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that maintain the aromaticity of one of the rings.

For 1-substituted naphthalenes with a deactivating group, electrophilic substitution is generally directed to the other ring, primarily at the C5 and C8 positions (both α-positions). However, substitution at the C4 position of the same ring is also a possibility. Therefore, the direct iodination of 1-naphthaldehyde is expected to yield a mixture of isomers, with this compound being a significant, if not the major, product. Careful purification will be necessary to isolate the desired isomer.

Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound based on the iodination of aromatic compounds using iodine and a silver(I) salt as a halogen activator.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthaldehyde | 156.18 | 5.00 g | 32.0 mmol |

| Iodine (I₂) | 253.81 | 8.12 g | 32.0 mmol |

| Silver(I) Sulfate (Ag₂SO₄) | 311.80 | 10.0 g | 32.1 mmol |

| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (5.00 g, 32.0 mmol) and dichloromethane (200 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Reagents: To the stirred solution, add iodine (8.12 g, 32.0 mmol) followed by silver(I) sulfate (10.0 g, 32.1 mmol) in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the insoluble silver salts.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (50 mL) to remove excess iodine, saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the this compound isomer.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₁H₇IO |

| Molar Mass | 282.08 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 95-100 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexane. |

Table 2: Estimated Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde-H | 10.2 | s | - | CHO |

| Aromatic-H | 9.2 - 7.5 | m | - | Ar-H |

| ¹³C NMR (100 MHz, CDCl₃) | Estimated δ (ppm) | Assignment |

| Aldehyde-C | 193.0 | C=O |

| Aromatic-C | 140.0 - 125.0 | Ar-C |

| Aromatic-C (C-I) | ~100.0 | C-I |

Note: The estimated NMR data is based on the analysis of related structures such as 4-bromo-1-naphthaldehyde and other iodinated naphthalene derivatives. Actual chemical shifts and coupling constants may vary.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-1-naphthaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-1-naphthaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds.

Core Chemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the key known identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1261626-80-5 | N/A |

| Molecular Formula | C₁₁H₇IO | N/A |

| Molecular Weight | 282.08 g/mol | N/A |

Due to the scarcity of experimental data for this compound, the table below presents data for the parent compound, 1-Naphthaldehyde, to provide a comparative reference.

| Property | 1-Naphthaldehyde | Source |

| CAS Number | 66-77-3 | |

| Molecular Formula | C₁₁H₈O | |

| Molecular Weight | 156.18 g/mol | |

| Melting Point | 1-2 °C | |

| Boiling Point | 160-161 °C at 15 mmHg | |

| Density | 1.15 g/mL at 25 °C | |

| Refractive Index | n20/D 1.652 |

Spectroscopic Data

¹H and ¹³C NMR Data for 1-Naphthaldehyde: [1]

-

¹H NMR (400 MHz, CDCl₃): δ 10.36 (s, 1H), 9.24 (d, J = 8.6 Hz, 1H), 8.05 (d, J = 8.2 Hz, 1H), 7.93 (d, J = 6.9 Hz, 1H), 7.88 (d, J = 8.1 Hz, 1H), 7.66 (t, J = 7.7 Hz, 1H), 7.57 (q, J = 7.1 Hz, 2H).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 193.7, 136.8, 135.4, 133.8, 131.4, 130.6, 129.4, 128.6, 127.0, 124.9.[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general approach would involve the iodination of 1-naphthaldehyde or the formylation of 1-iodonaphthalene. Iodination of aromatic aldehydes can be achieved using various iodinating agents.[2]

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the aryl iodide. The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. The aryl iodide moiety is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes it a valuable building block in the synthesis of more complex molecules.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound could not be located in the available search results. However, a general procedure for the formylation of an aryl iodide, which could be adapted for the synthesis of this compound from 1-iodonaphthalene, is described below.

General Procedure for Palladium-Catalyzed Formylation of Aryl Halides: [1]

-

To a sealed tube, add the aryl iodide (1.0 equiv), tert-butyl isocyanide (1.2 equiv), palladium acetate (Pd(OAc)₂, 0.045 equiv), 1,2-bis(diphenylphosphino)ethane (dppe, 0.09 equiv), and sodium formate (HCO₂Na, 2.0 equiv).

-

Add anhydrous dimethyl sulfoxide (DMSO).

-

Stir the mixture at 120 °C under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired aldehyde.

Visualizations

The following diagrams illustrate a potential synthetic pathway and the expected reactivity of this compound.

Caption: A potential synthetic route to this compound.

Caption: Potential reaction pathways for this compound.

Applications in Drug Development

Aryl iodides and naphthaldehyde derivatives are important structural motifs in medicinal chemistry. The presence of the iodine atom allows for the facile introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process. The naphthaldehyde core is found in various biologically active molecules. While specific applications of this compound in drug development are not well-documented, its structure suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Conclusion

This compound is a potentially valuable, yet undercharacterized, building block for organic synthesis and medicinal chemistry. This guide provides a summary of the currently available information. Further research is needed to fully elucidate its chemical properties, optimize its synthesis, and explore its applications in drug discovery and materials science. The data and diagrams presented herein offer a foundation for researchers interested in this promising compound.

References

Spectroscopic and Synthetic Profile of 4-Iodo-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 4-Iodo-1-naphthaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established data for the parent molecule, 1-naphthaldehyde, with predicted spectroscopic shifts based on the substituent effects of iodine. The experimental protocol is a proposed method based on established organic synthesis reactions.

Spectroscopic Data

The introduction of an iodine atom at the 4-position of the naphthalene ring is expected to influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures compared to the parent 1-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the six aromatic protons. The iodine atom will induce shifts in the neighboring protons, primarily through inductive and anisotropic effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~10.1 | s | - |

| H-2 | ~7.5-7.7 | d | ~8.0 |

| H-3 | ~8.0-8.2 | d | ~8.0 |

| H-5 | ~8.1-8.3 | d | ~8.5 |

| H-6 | ~7.6-7.8 | t | ~7.5 |

| H-7 | ~7.5-7.7 | t | ~7.5 |

| H-8 | ~9.1-9.3 | d | ~8.5 |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reflect the presence of eleven distinct carbon atoms. The carbon atom bearing the iodine (C-4) is expected to show a significant upfield shift due to the heavy atom effect.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~193 |

| C-1 | ~135 |

| C-2 | ~130 |

| C-3 | ~140 |

| C-4 | ~95-100 |

| C-4a | ~138 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~125 |

| C-8 | ~132 |

| C-8a | ~131 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong carbonyl stretch of the aldehyde group and vibrations associated with the substituted naphthalene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2750 | Medium |

| C=O stretch (aldehyde) | 1700-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-I stretch | 600-500 | Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₁H₇IO |

| Molecular Weight | 282.08 g/mol |

| Major Fragment Ions (m/z) | 282 (M⁺), 253 (M⁺ - CHO), 126 (M⁺ - I - CHO) |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the direct iodination of 1-naphthaldehyde.

Materials:

-

1-Naphthaldehyde

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid

-

Dichloromethane

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1-naphthaldehyde in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring the mixture in an ice bath.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a wash with sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocol:

-

NMR: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film on a salt plate.

-

MS: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

Visualizations

Caption: Spectroscopic data correlation for structural confirmation.

Caption: Synthesis and characterization workflow.

Technical Guide: Investigating the Structural and Biological Profile of 4-Iodo-1-naphthaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a solved crystal structure for 4-Iodo-1-naphthaldehyde has not been deposited in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or detailed in the peer-reviewed scientific literature. This guide, therefore, provides a framework for its synthesis, characterization, and potential structural determination based on established chemical principles and data for analogous compounds.

Introduction

This compound is an aromatic organic compound featuring a naphthalene backbone substituted with an aldehyde group at the 1-position and an iodine atom at the 4-position. Halogenated naphthaldehydes are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals, polymers, and materials with specific optical properties. The presence of a heavy atom like iodine makes this compound a candidate for studies in X-ray crystallography and a potential modulator of biological activity. This document outlines the prospective experimental protocols for the synthesis, characterization, and structural elucidation of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, primarily involving the iodination of a naphthaldehyde precursor or the formylation of an iodinated naphthalene.

2.1. Proposed Synthetic Protocol: Electrophilic Iodination

A common method for introducing iodine onto an activated aromatic ring is through electrophilic iodination. 1-Naphthaldehyde is the logical starting material.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-naphthaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-Iodosuccinimide (NIS) (1.1 equivalents) as the iodine source.

-

Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to activate the iodinating agent.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A summary of key reagents and conditions is presented in Table 1.

Table 1: Reagents and Conditions for Proposed Synthesis

| Reagent/Parameter | Role | Recommended Quantity/Setting |

| 1-Naphthaldehyde | Starting Material | 1.0 equivalent |

| N-Iodosuccinimide (NIS) | Iodine Source | 1.1 equivalents |

| Trifluoroacetic Acid (TFA) | Catalyst | 0.1 equivalents |

| Glacial Acetic Acid | Solvent | 10-20 mL per gram of starting material |

| Temperature | Reaction Parameter | Room Temperature (20-25°C) |

| Reaction Time | Reaction Parameter | 12-24 hours |

Structural Characterization

Given the absence of a solved crystal structure, a combination of spectroscopic and analytical techniques would be required to confirm the identity and purity of synthesized this compound.

Table 2: Required Analytical Characterization Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Proton environment characterization | Aromatic protons showing distinct coupling patterns, a singlet for the aldehyde proton (~10 ppm). |

| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to the naphthalene core, the aldehyde carbonyl (~190 ppm), and the carbon bearing the iodine atom. |

| Mass Spectrometry | Molecular weight and formula verification | A molecular ion peak corresponding to the exact mass of C₁₁H₇IO. |

| FT-IR Spectroscopy | Functional group identification | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), and C-I vibrational modes. |

| Melting Point | Purity assessment | A sharp, defined melting point range. |

Hypothetical Crystallographic Analysis

To obtain the definitive crystal structure, single-crystal X-ray diffraction would be necessary. The following workflow outlines the required steps.

4.1. Experimental Protocol for Crystallization and Data Collection:

-

Crystallization: Grow single crystals of the purified compound. Techniques include slow evaporation from a saturated solution (e.g., in ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) or vapor diffusion.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

The following diagram illustrates the general workflow from synthesis to structural elucidation.

Caption: Workflow from synthesis to structural determination.

Biological Activity Assessment

While no specific biological activities have been reported for this compound, naphthalene derivatives are known to possess a range of biological effects, including anti-inflammatory and antimicrobial properties. The introduction of an iodine atom can modulate these activities through effects on lipophilicity, metabolic stability, and binding interactions.

A general workflow for assessing the biological potential of a novel compound is shown below.

Caption: General workflow for biological activity screening.

Conclusion

The definitive crystal structure of this compound remains to be determined. This guide provides a comprehensive framework for its synthesis, purification, and characterization. The outlined protocols, based on established methodologies for similar compounds, offer a clear path for researchers to produce this molecule and undertake its structural elucidation via single-crystal X-ray diffraction. Subsequent investigation into its biological activities could reveal novel applications in medicinal chemistry and materials science.

An In-depth Technical Guide to the Solubility of 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-1-naphthaldehyde, a key intermediate in various synthetic and developmental processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, inferred from the behavior of structurally similar compounds, and provides detailed experimental protocols for determining precise solubility in-house.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its formulation into drug products, and its environmental fate. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, possessing a large non-polar naphthalene ring system and a polar aldehyde group, is expected to exhibit good solubility in a range of common organic solvents.

Qualitative Solubility Profile

Based on the known solubility of the parent compound, 1-naphthaldehyde, and general principles of organic chemistry, the expected qualitative solubility of this compound is summarized below. It is anticipated to be soluble in most common organic solvents and insoluble in water.[1][2]

| Solvent Class | Common Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols outline the procedures for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If solid material remains, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition.

-

Record the approximate volume of solvent required to dissolve the solid, or note if it remains insoluble.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer with a validated analytical method for this compound.

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain at equilibrium).

-

Accurately pipette a known volume of the solvent into the vial.

-

Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for determining the solubility of an organic compound, as described in the experimental protocols.

References

CAS number and molecular weight of 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4-Iodo-1-naphthaldehyde, a naphthaldehyde derivative. Due to the limited publicly available research on this specific compound, this guide focuses on its fundamental chemical properties. Information regarding its biological activity and detailed experimental protocols is currently scarce in the scientific literature.

Core Chemical Properties

The essential chemical identifiers and properties of this compound are summarized in the table below. This information is critical for researchers working with this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1261626-80-5 | [1][2] |

| Molecular Formula | C₁₁H₇IO | [1][2] |

| Molecular Weight | 282.08 g/mol | [2] |

Experimental Protocols

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with this compound.

While research on analogous compounds, such as naphthalene-1,4-dione derivatives, has shown potential anticancer activity by disrupting the Warburg effect in cancer cells, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.[1] Studies on other naphthaldehyde derivatives have explored their potential in various therapeutic areas, but direct evidence for the biological function of the 4-iodo substituted variant is lacking.

Given the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time. The creation of such diagrams would be purely speculative and not based on scientific evidence.

Future Research Directions

The lack of available data highlights an opportunity for further research into the properties and potential applications of this compound. Future studies could focus on:

-

Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties.

-

Biological Screening: A broad-based biological screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

-

Mechanism of Action Studies: If any biological activity is identified, further research into the underlying mechanism of action and the signaling pathways involved would be warranted.

This guide will be updated as more information on this compound becomes available in the scientific literature.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the electrophilic aromatic substitution (EAS) reactions of 4-iodo-1-naphthaldehyde. Due to a scarcity of direct experimental data for this specific substrate, this document focuses on predicting the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts acylation based on established principles of physical organic chemistry. The directing effects of the iodo and naphthaldehyde functionalities on the naphthalene ring system are analyzed in detail to forecast the likely substitution patterns. This guide also puts forth detailed, albeit hypothetical, experimental protocols for these transformations, adapted from established procedures for related naphthalene derivatives. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and to stimulate further empirical investigation into its reactivity.

Introduction to Electrophilic Aromatic Substitution of Naphthalene

Naphthalene is a bicyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution. It is generally more reactive than benzene due to the lower delocalization energy of the naphthalene nucleus, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction.[1] Electrophilic attack on naphthalene predominantly occurs at the C1 (α) position, as the corresponding arenium ion is more resonance-stabilized than the intermediate formed from attack at the C2 (β) position.

The presence of substituents on the naphthalene ring significantly influences the regioselectivity of subsequent electrophilic attacks. The directing effects of these substituents are paramount in predicting the outcome of the reaction.

Regioselectivity in the Electrophilic Aromatic Substitution of this compound: A Theoretical Analysis

The electrophilic aromatic substitution of this compound is governed by the interplay of the directing effects of the iodo group at C4 and the aldehyde (formyl) group at C1.

-

The Aldehyde Group (-CHO) at C1: The formyl group is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. In the context of the naphthalene ring system, it deactivates the ring to which it is attached and directs incoming electrophiles primarily to the C5 and C8 positions (meta-like positions in the adjacent ring).

-

The Iodo Group (-I) at C4: The iodo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the ability of its lone pairs to donate electron density through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. In the 4-iodo-naphthalene system, this would direct incoming electrophiles to the C3 (ortho) and C5/C8 (para-like) positions.

Combined Directing Effects:

In this compound, these two effects are in competition. The aldehyde at C1 strongly deactivates the entire molecule towards electrophilic attack. The most probable sites for substitution will be on the ring not bearing the aldehyde, specifically at positions C5 and C8, which are activated by the iodo group and are the preferred positions for substitution on a 1-substituted naphthalene. The C5 position is sterically less hindered than the C8 position. Therefore, electrophilic substitution is most likely to occur at the C5 position .

Below is a DOT script for a diagram illustrating the predicted regioselectivity.

Caption: Predicted sites of electrophilic attack on this compound.

Predicted Reactions and Hypothetical Experimental Protocols

While no specific experimental data for the electrophilic aromatic substitution of this compound has been found in the reviewed literature, the following sections propose reaction conditions based on established procedures for similar compounds.

Nitration

The nitration of this compound is predicted to yield primarily 4-iodo-5-nitro-1-naphthaldehyde .

Hypothetical Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Halogenation (Bromination)

The bromination of this compound is expected to produce 5-bromo-4-iodo-1-naphthaldehyde .

Hypothetical Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide (0.1 eq).

-

Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Sulfonation

Sulfonation of this compound is predicted to yield 5-(hydroxysulfonyl)-4-iodo-1-naphthaldehyde . The regioselectivity of naphthalene sulfonation can be temperature-dependent, but the C5 position is the anticipated kinetic and thermodynamic product in this case.

Hypothetical Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature.

-

Heat the mixture to 40-60 °C and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Add sodium chloride to the aqueous solution to precipitate the sodium salt of the sulfonic acid.

-

Collect the precipitate by filtration and wash with a saturated sodium chloride solution.

-

To obtain the free sulfonic acid, dissolve the sodium salt in hot water and add concentrated hydrochloric acid.

-

Cool the solution to crystallize the product, which is then collected by filtration and dried.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is predicted to yield 5-acetyl-4-iodo-1-naphthaldehyde . Due to the deactivating nature of the substrate, harsh reaction conditions may be required.

Hypothetical Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane at 0 °C, add acetyl chloride (1.5 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in dichloroethane dropwise.

-

Allow the reaction to warm to room temperature and then heat at 50 °C for 8-12 hours.

-

Cool the reaction mixture to 0 °C and quench by slowly adding ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Data Summary

The following table summarizes the predicted products for the electrophilic aromatic substitution of this compound. It must be emphasized that the yields and specific reaction conditions are hypothetical and require experimental verification.

| Reaction Type | Electrophile (Reagent) | Predicted Major Product | Hypothetical Yield |

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 4-Iodo-5-nitro-1-naphthaldehyde | Moderate to Good |

| Bromination | Br⁺ (Br₂/FeBr₃) | 5-Bromo-4-iodo-1-naphthaldehyde | Moderate |

| Sulfonation | SO₃ (Fuming H₂SO₄) | 5-(Hydroxysulfonyl)-4-iodo-1-naphthaldehyde | Good |

| Friedel-Crafts Acylation | CH₃CO⁺ (CH₃COCl/AlCl₃) | 5-Acetyl-4-iodo-1-naphthaldehyde | Low to Moderate |

Visualizations of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on the C5 position of this compound.

Caption: General two-step mechanism for electrophilic aromatic substitution.

Experimental Workflow for a Hypothetical Nitration

This diagram outlines the key steps in the proposed experimental protocol for the nitration of this compound.

Caption: A proposed experimental workflow for the nitration reaction.

Conclusion

This technical guide has provided a theoretical framework for understanding the electrophilic aromatic substitution reactions of this compound. Based on the directing effects of the iodo and aldehyde substituents, it is predicted that electrophilic attack will preferentially occur at the C5 position of the naphthalene ring. While this document offers detailed hypothetical experimental protocols, it is crucial for researchers to undertake empirical studies to validate these predictions and to fully characterize the reactivity of this compound. Such studies will be invaluable for the rational design of synthetic routes in medicinal chemistry and materials science where this compound may serve as a key building block.

References

Discovery and history of 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-naphthaldehyde, a functionalized naphthalene derivative. Due to a lack of specific historical records on its discovery, this document focuses on its synthesis, physicochemical properties, and potential applications, particularly in the field of drug discovery. The information presented is a synthesis of data from related compounds and established chemical principles, designed to serve as a valuable resource for researchers.

Introduction

Naphthalene and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at a specific position on the naphthalene ring can profoundly influence the molecule's steric, electronic, and lipophilic properties. This, in turn, can modulate its biological activity and pharmacokinetic profile. This compound, with its reactive aldehyde functionality and the presence of an iodine atom, represents a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. While the specific discovery and history of this compound are not well-documented in scientific literature, its utility can be inferred from the broader context of naphthalene chemistry and the application of halogenated aromatic compounds in drug design.

Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₇IO | Calculated |

| Molecular Weight | 282.08 g/mol | Calculated |

| Appearance | Likely a pale yellow to brown solid | Inferred from similar compounds |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water | Chemical principles |

| ¹H NMR (predicted) | Aldehyde proton (CHO) ~10 ppm; Aromatic protons ~7.5-9.0 ppm | Spectroscopic data of related compounds |

| ¹³C NMR (predicted) | Carbonyl carbon (C=O) ~190 ppm; Aromatic carbons ~120-140 ppm; Carbon-Iodine C-I ~95 ppm | Spectroscopic data of related compounds |

Synthesis of this compound

A specific, documented synthetic protocol for this compound is not readily found in the literature. However, a plausible and efficient method would be the direct electrophilic iodination of 1-naphthaldehyde. The following experimental protocol is adapted from a general method for the iodination of activated aromatic aldehydes.

Proposed Experimental Protocol: Iodination of 1-Naphthaldehyde

Materials:

-

1-Naphthaldehyde

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Ethanol

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (10 mmol) in 100 mL of ethanol.

-

To this solution, add iodine (4 mmol).

-

Heat the reaction mixture to approximately 50°C with stirring.

-

In a separate beaker, dissolve iodic acid (2 mmol) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes.

-

Continue stirring the reaction at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine. The solution should turn from brown to colorless.

-

Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Role in Drug Discovery and Development

The naphthalene scaffold is present in a wide array of approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry.[1] Molecules containing a naphthalene core have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of an iodo-substituent and an aldehyde group in this compound provides two key features for its application in drug discovery:

-

The Iodine Atom: Can act as a heavy atom for X-ray crystallography studies, facilitating the determination of protein-ligand binding modes. It can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

-

The Aldehyde Group: Serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Logical Workflow for a Naphthalene-Based Drug Discovery Program

The following diagram illustrates a typical workflow where a functionalized naphthalene core, such as this compound, can be utilized in a drug discovery program.

Caption: A logical workflow for a drug discovery program utilizing a functionalized naphthalene core.

Conclusion

While the history of this compound remains obscure, its chemical structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of both an aldehyde and an iodine moiety on the naphthalene scaffold provides multiple avenues for the creation of diverse molecular architectures. This guide offers a foundational understanding of this compound, proposing a practical synthetic route and highlighting its potential role in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the scientific community.

References

Thermochemical Properties of 4-Iodo-1-naphthaldehyde: A Technical Guide

Absence of specific experimental data for 4-Iodo-1-naphthaldehyde necessitates a predictive and methodological approach to understanding its thermochemical properties. This guide outlines the key thermochemical parameters of interest for a molecule of this nature and details the established experimental and computational methodologies for their determination. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require a foundational understanding of the energetic properties of similar halogenated aromatic aldehydes.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process optimization, reaction modeling, and predicting its stability and reactivity. These properties, including the enthalpy of formation, enthalpy of sublimation, and carbon-iodine bond dissociation enthalpy, govern the energy landscape of the molecule and its transformations.

This technical guide provides a comprehensive overview of the essential thermochemical properties relevant to this compound. In the absence of direct experimental values, this document focuses on the established methodologies for determining these properties, offering a roadmap for future experimental and computational investigations.

Key Thermochemical Properties

The primary thermochemical properties of interest for this compound are:

-

Standard Enthalpy of Formation (ΔfH°) : The enthalpy change when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.

-

Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of a substance from the solid to the gaseous state at a given temperature and pressure. This property is critical for understanding intermolecular forces and for relating solid-state and gas-phase thermochemical data.

-

Carbon-Iodine (C-I) Bond Dissociation Enthalpy (BDE) : The enthalpy change required to homolytically cleave the C-I bond, forming a naphthaldehyde radical and an iodine radical. The C-I BDE is a direct measure of the bond's strength and a key indicator of the molecule's susceptibility to radical-initiated reactions.

-

Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This value can be used to experimentally determine the enthalpy of formation.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table provides illustrative data for a related compound, naphthalene, to demonstrate the standard format for presenting such information. These values should not be considered representative of this compound but serve as a structural example.

| Property | Symbol | Value (kJ/mol) | State |

| Standard Enthalpy of Formation | ΔfH° | +150.4 | solid |

| Enthalpy of Sublimation | ΔsubH° | 72.9[1] | solid to gas |

| Standard Enthalpy of Formation | ΔfH° | +77.5 | gas |

| Enthalpy of Combustion | ΔcH° | -5157 | solid |

Experimental Protocols

The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a C, H, O, I-containing compound can be determined from its enthalpy of combustion, measured using a static-bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

-

The bomb is filled with a known excess of pure oxygen to a pressure of approximately 3 MPa.

-

A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

The bomb is sealed and placed in a calorimeter, a container with a known quantity of water and a calibrated temperature sensor.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature change of the calorimeter system is meticulously recorded.

-

The energy equivalent of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid.

-

The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.

Methodology:

-

A sample of solid this compound is placed in a Knudsen cell, a small, thermostated container with a very small orifice.

-

The cell is placed in a high-vacuum system.

-

The cell is heated to a series of precisely controlled temperatures.

-

At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a microbalance.

-

The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Photoacoustic Calorimetry for Bond Dissociation Enthalpy

Photoacoustic calorimetry is a powerful technique for directly measuring the enthalpy of a reaction in solution, which can be used to determine bond dissociation enthalpies.

Methodology:

-

A solution of this compound and a suitable photosensitizer in an appropriate solvent is prepared.

-

The solution is irradiated with a short pulse of laser light, which is absorbed by the photosensitizer.

-

The excited photosensitizer initiates a reaction, in this case, the homolytic cleavage of the C-I bond.

-

The heat released or absorbed during the reaction causes a rapid expansion or contraction of the solution, generating an acoustic wave.

-

This acoustic wave is detected by a sensitive microphone.

-

The amplitude of the photoacoustic signal is proportional to the enthalpy of the reaction.

-

By comparing the signal from the sample with that from a calorimetric reference, the enthalpy of the C-I bond cleavage can be determined.

Computational Methodologies

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods, such as the Gaussian-n (G3, G4) theories, and various Density Functional Theory (DFT) functionals can be employed to calculate the electronic energy of the molecule and its constituent elements.

Methodology for Enthalpy of Formation:

-

The geometry of the this compound molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

The electronic energies of the constituent elements in their standard states are also calculated.

-

The gas-phase enthalpy of formation at 298.15 K is then calculated using an appropriate isodesmic or atomization reaction scheme.[2]

Methodology for Bond Dissociation Enthalpy:

-

The geometries of the this compound molecule, the naphthaldehyde radical, and the iodine radical are optimized.

-

The electronic energies and thermal corrections to the enthalpy are calculated for all three species.

-

The bond dissociation enthalpy is then calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule). Various DFT functionals, such as M06-2X, have shown good performance for BDE calculations.[3][4]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this guide.

Caption: Experimental workflow for determining thermochemical properties.

Caption: Born-Haber cycle for this compound.

Conclusion

While specific thermochemical data for this compound are not currently available in the literature, this guide provides a robust framework for their determination. By employing the detailed experimental and computational protocols outlined herein, researchers can obtain the necessary data to accurately model the behavior of this compound. A comprehensive understanding of its thermochemical properties will undoubtedly facilitate its application in synthetic and medicinal chemistry, enabling more efficient process development and a deeper understanding of its chemical reactivity and stability.

References

- 1. hellenicaworld.com [hellenicaworld.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 4-Iodo-1-naphthaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide addresses the safety and handling precautions for 4-Iodo-1-naphthaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages data from the structurally similar compounds, 1-Naphthaldehyde and 1-Iodonaphthalene, to provide a comprehensive overview of its potential hazards and recommended safety protocols.

Hazard Identification and Classification

While a definitive hazard profile for this compound is not available, an analysis of its structural components—an aldehyde group on a naphthalene ring with an iodine substituent—suggests a number of potential hazards. Aldehydes are known to be irritants and sensitizers, while iodinated aromatic compounds can possess toxicological properties. Based on data from 1-Naphthaldehyde and 1-Iodonaphthalene, the anticipated GHS hazard classifications are summarized below.

Table 1: Postulated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Postulated Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

It is crucial to handle this compound as potentially hazardous and to take all necessary precautions until more specific toxicological data becomes available.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and use in experimental setups. The following table provides estimated values based on its constituent parts and data from related compounds.

Table 2: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C₁₁H₇IO | Calculated |

| Molecular Weight | 282.08 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | > 160 °C at 15 mmHg | Based on 1-Naphthaldehyde[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) | General solubility of aromatic aldehydes |

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe laboratory environment, a multi-layered approach to hazard control is necessary.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reacting, should be conducted in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin | Nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat, and closed-toe shoes | - |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149 |

Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and prevent accidental exposure.

-

Handling: Avoid the generation of dust and aerosols. Use spark-proof tools and ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

Representative Experimental Protocol: Wittig Reaction with this compound

Objective: To synthesize a hypothetical stilbene derivative from this compound.

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble the reaction glassware under an inert atmosphere.

-

Reagents: In the reaction flask, dissolve this compound (1 equivalent) in anhydrous THF.

-

Reaction: To the stirred solution, add the phosphonium ylide (1.1 equivalents) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Safety and Experimental Workflows

To further clarify the safety and handling procedures, the following diagrams, created using the DOT language, illustrate key logical relationships and workflows.

Caption: Hazard Mitigation Workflow for this compound.

Caption: General Experimental Workflow for Handling this compound.

Conclusion

While specific safety and toxicological data for this compound remains to be fully elucidated, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. By adhering to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide, researchers can minimize risks and create a secure environment for the synthesis and application of this and other novel chemical entities in the pursuit of scientific advancement. Continuous vigilance and a commitment to safety are the cornerstones of successful and responsible research.

References

An In-depth Technical Guide to the Synthesis and Reactions of 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 4-Iodo-1-naphthaldehyde, a versatile building block in organic synthesis. Due to its unique electronic and steric properties, this compound serves as a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key synthetic methodologies and explores its utility in a range of important chemical transformations, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. The most common methods involve either the direct iodination of 1-naphthaldehyde or a multi-step sequence starting from a substituted naphthalene derivative.

Another plausible synthetic pathway is the Sandmeyer reaction, a well-established method for introducing halogens onto an aromatic ring.[1][2] This would involve the diazotization of 4-amino-1-naphthaldehyde followed by treatment with a solution of potassium iodide. The successful implementation of this method hinges on the availability of the corresponding amino-naphthaldehyde precursor. The synthesis of 4-amino-1-naphthol derivatives has been described, which could potentially be oxidized to the desired aldehyde.[3]

The logical flow for a potential Sandmeyer reaction synthesis is outlined below:

Caption: Proposed Sandmeyer reaction pathway for this compound synthesis.

Chemical Reactions of this compound

This compound is a bifunctional molecule, possessing both a reactive aldehyde group and an aryl iodide moiety. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0), making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][5] The coupling of this compound with terminal alkynes, in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to 1-naphthaldehyde derivatives substituted with an alkyne at the 4-position. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. While a specific example with this compound is not detailed in the searched literature, the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene proceeds in quantitative yield under mild conditions.[6] A copper-free Sonogashira coupling protocol has also been developed for aryl iodides.[7]

Heck Reaction: The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[5] Reacting this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, would yield 4-alkenyl-1-naphthaldehyde derivatives. These compounds are useful in the synthesis of stilbenes and other conjugated systems.

A general workflow for these palladium-catalyzed cross-coupling reactions is depicted below:

References

- 1. organicreactions.org [organicreactions.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of Schiff Bases Derived from 4-Iodo-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their synthetic accessibility and diverse biological activities, including anticancer, antibacterial, and antifungal properties, make them attractive scaffolds for drug discovery and development. This document provides detailed protocols for the synthesis of Schiff bases derived from 4-Iodo-1-naphthaldehyde and highlights their potential applications, particularly as anticancer agents. The presence of the iodo-naphthalene moiety is of particular interest as it can enhance lipophilicity and potentially introduce novel mechanisms of action.

Applications in Drug Development

Schiff bases derived from naphthaldehyde analogues have demonstrated significant potential as therapeutic agents. Their biological activity is often attributed to the ability of the imine nitrogen to form hydrogen bonds with biological targets, such as enzymes and DNA.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of naphthalene-based Schiff bases against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making them promising candidates for the development of new anticancer drugs. The cytotoxic effects are often dose-dependent, and the presence of different substituents on the reacting amine can modulate the potency and selectivity of the compounds. For instance, Schiff bases have shown promising activity against human breast cancer (MCF-7), cervical cancer (HeLa), and tongue squamous cell carcinoma (TSCCF) cell lines.[1][2]

Experimental Protocols

The following section provides a generalized yet detailed protocol for the synthesis of Schiff bases from this compound and various primary amines. This procedure is based on established methods for Schiff base synthesis.

General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., p-toluidine, aniline, etc.)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

-

Slowly add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates upon cooling is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a vacuum oven or air dry.

-

Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize the characterization data for a representative Schiff base and the cytotoxic activity of various naphthaldehyde-derived Schiff bases against different cancer cell lines.

Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ ppm) -CH=N- |

| (E)-1-((2-hydroxynaphthalen-1-yl)methylene)-N-(4-iodophenyl)amine | C₁₇H₁₂INO | - | - | 1603 | - |

Note: Data for the specific this compound derivative is not available in the cited literature; the data presented is for a closely related analogue to provide a representative example.[3]

Table 2: In Vitro Cytotoxic Activity of Naphthalene-Derived Schiff Bases

| Cell Line | Compound Type | IC₅₀ (µg/mL) | Reference |

| Human Breast Cancer (MCF-7) | Lanthanide-Schiff Base Ligand Complexes | ~25 | [1] |

| Cervical Cancer (HeLa) | Lanthanide-Schiff Base Ligand Complexes | ~25 | [1] |

| Vero | Lanthanide-Schiff Base Ligand Complexes | >25 | [1] |

| Tongue Squamous Cell Carcinoma (TSCCF) | Novel Schiff Base | 446.68 | [2] |

| Normal Human Gingival Fibroblasts (NHGF) | Novel Schiff Base | 977.24 | [2] |

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualizations

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Proposed Signaling Pathway for Apoptosis Induction by Naphthalene-Based Schiff Bases

Caption: Proposed mechanism of apoptosis induction by Schiff bases.

References